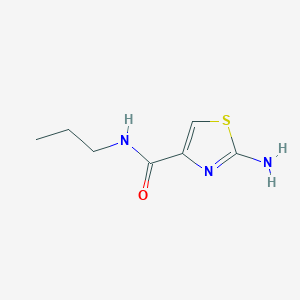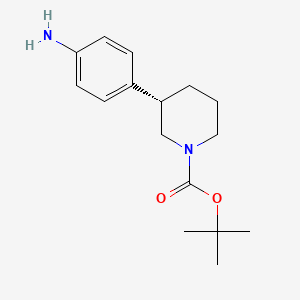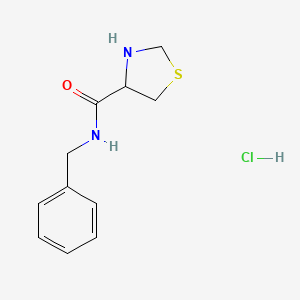
2-(ピペリジン-1-イル)ピリミジン-4-カルボン酸
説明
2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性ピペリジン誘導体の合成
ピペリジン誘導体は、医薬品設計において中心的な役割を果たし、様々な医薬品の重要な構成要素として役立っています。本稿で取り上げるものなど、これらの誘導体の合成には、しばしば複雑な分子内反応と分子間反応が含まれます。 これらの化合物は、20種類以上の医薬品のクラスに存在し、医薬品化学における幅広い用途を示しています .
抗がん剤の開発
ピペリジン部分は、多くの抗がん剤の構造に不可欠です。それらは、活性酸素種(ROS)の放出を調節し、ミトコンドリア経路に影響を与えることで、がん細胞のアポトーシスを誘導することができます。 これは、新規抗がん剤療法の研究にとって有益です .
抗菌剤および抗真菌剤への応用
「2-(ピペリジン-1-イル)ピリミジン-4-カルボン酸」など、ピペリジン誘導体の構造的枠組みは、微生物の細胞壁と相互作用し、増殖を阻害することができます。 この特性は、新しい抗菌剤および抗真菌剤の開発に役立てられています .
神経薬理学的研究
ピペリジン誘導体は、潜在的な神経薬理学的応用を有する化合物の合成に使用されています。 それらは神経経路への影響が研究されており、アルツハイマー病やその他の認知障害などの治療につながる可能性があります .
循環器系薬物の開発
ピペリジン核は、循環器系薬物における役割が研究されています。 その誘導体は血管拡張剤として作用したり、血圧調節に影響を与えたりすることができ、高血圧やその他の循環器系疾患の研究に貢献しています .
鎮痛剤および抗炎症剤の研究
痛み受容体と炎症経路との相互作用により、ピペリジン誘導体は鎮痛剤および抗炎症剤としての可能性が調査されています。 この研究は、新しい疼痛管理ソリューションにつながる可能性があります .
標的タンパク質分解
「2-(ピペリジン-1-イル)ピリミジン-4-カルボン酸」は、プロテオリシス標的キメラ(PROTAC)の開発において、剛性リンカーとして役立つ可能性があります。 PROTACは、特定のタンパク質を分解を標的にする新しいクラスの治療薬であり、疾患の治療に対する新しいアプローチを提供します .
抗酸化特性
ピペリジン誘導体は、抗酸化特性を示し、酸化ストレス関連疾患の研究において重要です。 それらはフリーラジカルを捕捉することができ、酸化損傷に対する保護剤の研究の基礎を提供します .
生化学分析
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecules it interacts with .
Cellular Effects
Some piperidine derivatives have been found to have effects on various types of cells and cellular processes . For example, some piperidine derivatives have been found to inhibit the proliferation of cancer cells .
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of some piperidine derivatives can change over time in laboratory settings .
Dosage Effects in Animal Models
It is known that the effects of some piperidine derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that piperidine derivatives can be involved in various metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
It is known that some piperidine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that some piperidine derivatives can be directed to specific compartments or organelles within cells .
特性
IUPAC Name |
2-piperidin-1-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9(15)8-4-5-11-10(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPFZKSXFLHCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)




![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)




